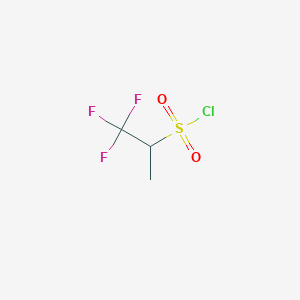

1,1,1-Trifluoropropane-2-sulfonyl chloride

Descripción

1,1,1-Trifluoropropane-2-sulfonyl chloride is a fluorinated sulfonyl chloride characterized by a propane backbone substituted with three fluorine atoms at the 1-position and a sulfonyl chloride group at the 2-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly as electrophilic agents for introducing sulfonyl groups. The trifluoromethyl and trifluoropropyl substituents enhance thermal stability and electron-withdrawing properties, influencing reactivity and applications in pharmaceuticals and agrochemicals .

Propiedades

IUPAC Name |

1,1,1-trifluoropropane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3O2S/c1-2(3(5,6)7)10(4,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUBIXUITNNERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-90-5 | |

| Record name | 1,1,1-trifluoropropane-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoropropane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoropropane with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-Trifluoropropane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Reduction Reactions: Under specific conditions, it can be reduced to form sulfinyl chlorides.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation.

Reducing Agents: Lithium aluminum hydride is often employed for reduction reactions.

Major Products

Sulfonamides: Formed from substitution reactions with amines.

Sulfonic Acids: Resulting from oxidation reactions.

Sulfinyl Chlorides: Produced through reduction reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The sulfonyl group is widely recognized for its role in medicinal chemistry. 1,1,1-Trifluoropropane-2-sulfonyl chloride serves as a key building block for the synthesis of sulfonamides and other bioactive compounds. These compounds are essential in developing pharmaceuticals aimed at treating various diseases.

- Inhibitors Development : Research indicates that compounds derived from this compound have been explored as potential inhibitors for various enzymes, including protein farnesyltransferase (FTase) and NS5B polymerase, which are relevant in cancer and viral infections respectively .

Synthetic Chemistry

In synthetic applications, this compound is utilized for:

- Protection of Functional Groups : The sulfonyl chloride can protect amines and alcohols during multi-step synthetic processes. This protection is crucial for selective reactions where other functional groups might interfere.

- Formation of Sulfonamides : The reactivity of sulfonyl chlorides allows for the straightforward formation of sulfonamides through nucleophilic attack by amines. This reaction is pivotal in synthesizing various biologically active molecules.

Case Study 1: Synthesis of Antiviral Agents

A notable application of this compound is in the synthesis of antiviral agents targeting hepatitis C virus (HCV). Researchers have demonstrated that derivatives synthesized using this sulfonyl chloride exhibit significant inhibitory activity against HCV NS5B polymerase. The process involves reacting the sulfonyl chloride with appropriate nucleophiles to yield complex structures that can be further optimized for efficacy .

Case Study 2: Development of Cancer Therapeutics

In another study focusing on cancer therapeutics, the compound was used to synthesize novel FTase inhibitors. These inhibitors were designed to disrupt the post-translational modification of proteins involved in cancer cell proliferation. The synthetic pathway utilized this compound as a key intermediate, showcasing its versatility and importance in drug design .

Data Table: Comparison of Sulfonyl Chlorides

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | CF3CH2CH(SO2Cl) | Synthesis of sulfonamides; enzyme inhibitors |

| 3,3,3-Trifluoropropane-1-sulfonyl chloride | CF3CH(SO2Cl) | Drug development; protection of functional groups |

| Phenylmethanesulfonyl chloride | C6H5SO2Cl | General organic synthesis; pharmaceutical intermediates |

Mecanismo De Acción

The mechanism of action of 1,1,1-trifluoropropane-2-sulfonyl chloride involves its high reactivity towards nucleophiles. The compound acts as an electrophile, readily accepting electrons from nucleophiles to form stable products. This reactivity is attributed to the presence of the electron-withdrawing trifluoromethyl group, which enhances the electrophilic nature of the sulfonyl chloride moiety.

Comparación Con Compuestos Similares

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Structural Differences :

- Backbone : Trifluoromethanesulfonyl chloride features a methane backbone (CF₃) compared to the propane chain (C₃H₄F₃) in 1,1,1-trifluoropropane-2-sulfonyl chloride.

- Electron-Withdrawing Effects : The trifluoromethyl group in CF₃SO₂Cl provides stronger electron-withdrawing effects due to its compact structure, whereas the propane chain in the target compound may introduce steric hindrance.

Physicochemical Properties :

Reactivity :

- Both compounds are highly reactive sulfonylating agents. The propane chain in the target compound may reduce reactivity in sterically demanding reactions compared to CF₃SO₂Cl.

Fluorinated Amine Hydrochlorides ()

Compounds such as (R)-1,1,1-Trifluoro-2-butylamine hydrochloride (similarity score: 0.68) and 2,2-Difluorocyclopropylamine hydrochloride (similarity score: 0.59) share fluorine substituents but differ in functional groups (amine hydrochlorides vs. sulfonyl chlorides). Key distinctions include:

- Reactivity : Amine hydrochlorides are nucleophilic, whereas sulfonyl chlorides act as electrophiles.

- Applications : Fluorinated amines are often used in asymmetric catalysis, while sulfonyl chlorides are employed in sulfonamide synthesis.

Research Findings and Limitations

- Thermal Stability : Trifluoromethanesulfonyl chloride’s low boiling point (29–32°C) suggests volatility, whereas the propane derivative may exhibit improved thermal stability for high-temperature reactions .

- Safety : Both compounds require careful handling to avoid eye/skin contact, as sulfonyl chlorides are corrosive .

Data Gaps and Notes

- Missing Data : The provided evidence lacks explicit physicochemical or synthetic data for this compound, necessitating extrapolation from structural analogs.

- Further experimental studies are needed to validate estimated properties.

Actividad Biológica

Introduction

1,1,1-Trifluoropropane-2-sulfonyl chloride (TFPSC) is an organofluorine compound characterized by its sulfonyl chloride functional group and trifluoromethyl moiety. These features confer unique chemical properties that facilitate its use in various biochemical applications, particularly in the modification of biomolecules. This article explores the biological activity of TFPSC, focusing on its mechanisms of action, biochemical interactions, and implications for medicinal chemistry.

Molecular Structure

- Chemical Formula : C₃H₄ClF₃O₂S

- Molecular Weight : 196.58 g/mol

- Functional Groups : Sulfonyl chloride (–SO₂Cl), trifluoromethyl (–CF₃)

Reactivity

TFPSC is a potent electrophile due to the presence of the sulfonyl chloride group, which reacts with nucleophiles such as amines and alcohols. This reactivity is crucial for its role in sulfonylation reactions, leading to the formation of sulfonamides and sulfonate esters.

Mode of Action

As a sulfonyl fluoride derivative, TFPSC modifies specific amino acid residues in target proteins through sulfonylation. This reaction can alter protein function by:

- Inhibiting Enzyme Activity : Sulfonylation can block substrate binding at the active site of enzymes.

- Modulating Protein Function : Changes in protein conformation can either enhance or inhibit biological activity depending on the target .

Cellular Effects

TFPSC influences various cellular processes by modifying proteins involved in:

- Cell Signaling Pathways : Alterations in protein activity can impact downstream signaling events.

- Gene Expression : Modifications of transcription factors can lead to changes in gene regulation and expression profiles.

Case Studies

- Enzyme Inhibition : Research has demonstrated that TFPSC can irreversibly inhibit enzymes such as dihydrofolate reductase (DHFR) through serine modification. This mechanism highlights its potential as a selective inhibitor in therapeutic applications .

- Protein Interaction Studies : In studies involving Src-family kinases, TFPSC was shown to covalently modify key residues, thereby affecting kinase activity and cellular signaling pathways .

Biochemical Applications

TFPSC has been utilized as a reactive probe in chemical biology due to its ability to selectively modify proteins. Its derivatives have shown promising results in:

- Antibacterial Activity : Compounds derived from TFPSC exhibit significant antibacterial properties through their action on bacterial enzymes.

- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, highlighting its versatility in medicinal chemistry.

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Irreversible inhibition of enzymes like DHFR; affects substrate binding |

| Protein Modification | Alters conformation and activity of proteins involved in signaling pathways |

| Antibacterial Properties | Derivatives show potential as antibacterial agents |

| Medicinal Chemistry Applications | Key intermediate for synthesizing pharmaceuticals and agrochemicals |

Q & A

Q. What are the established synthetic routes for 1,1,1-trifluoropropane-2-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of 1,1,1-trifluoropropane-2-thiol using chlorinating agents like thionyl chloride (SOCl₂) or chlorine gas under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., decomposition of the sulfonyl chloride group).

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.

- Catalysts : Lewis acids (e.g., AlCl₃) may enhance chlorination efficiency.

Optimization : Use in situ FTIR to monitor the disappearance of the thiol peak (~2550 cm⁻¹) and the emergence of the sulfonyl chloride S=O stretch (~1370 cm⁻¹ and 1170 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹⁹F NMR : Expect a singlet for the CF₃ group at δ –60 to –65 ppm.

- ¹H NMR : The CH group adjacent to the sulfonyl chloride appears as a quartet (J = 6–8 Hz) at δ 4.5–5.0 ppm.

- IR Spectroscopy : Confirm S=O stretches at 1370 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety?

The CF₃ group increases the electrophilicity of the sulfur center, accelerating nucleophilic substitution (e.g., with amines or alcohols). However, steric hindrance from the CF₃ group may reduce reactivity with bulky nucleophiles. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Q. What experimental strategies resolve contradictions in reported stability data under thermal stress?

- Controlled Degradation Studies : Heat the compound at 50–100°C in sealed ampules and analyze decomposition products via GC-MS. Common products include SO₂ and 1,1,1-trifluoropropane.

- Kinetic Analysis : Compare activation energies (Eₐ) under varying pH and solvent conditions. For example, aqueous hydrolysis rates increase exponentially above pH 7 due to hydroxide ion attack .

Q. How can mechanistic pathways for side reactions (e.g., sulfonate ester formation) be elucidated?

- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation into sulfonate esters.

- Trapping Intermediates : Add scavengers like 2,2,6,6-tetramethylpiperidine to isolate sulfonic acid intermediates during hydrolysis.

- In Situ Raman Spectroscopy : Monitor S–Cl bond cleavage (500–550 cm⁻¹) and S–O bond formation (1050–1100 cm⁻¹) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.